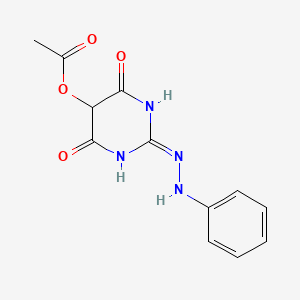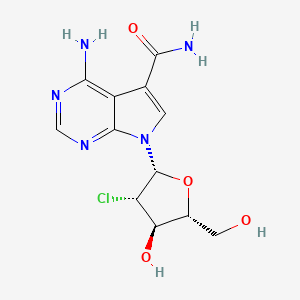
4-Benzyl-2-methyl-1,3-oxazol-5(4h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-2-methyloxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The compound has a benzyl group attached to the nitrogen atom and a methyl group attached to the carbon atom at the 2-position. This structure imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-methyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzylamine with a suitable α-haloketone, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 4-benzyl-2-methyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
4-Benzyl-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The benzyl and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce partially or fully reduced oxazole compounds. Substitution reactions can introduce various substituents at the benzyl or methyl positions, leading to a wide range of derivatives with different properties.
科学研究应用
4-Benzyl-2-methyloxazol-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized oxazoles and related structures.
Biology: In biological research, 4-benzyl-2-methyloxazol-5(4H)-one is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, 4-benzyl-2-methyloxazol-5(4H)-one is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 4-benzyl-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer research, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
相似化合物的比较
4-Benzyl-2-methyloxazol-5(4H)-one can be compared with other similar compounds, such as:
2-Methyl-4-benzyl-5-oxazole: This compound has a similar structure but lacks the oxazol-5(4H)-one moiety. It exhibits different chemical reactivity and biological activities.
N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide:
The uniqueness of 4-benzyl-2-methyloxazol-5(4H)-one lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
5469-44-3 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
4-benzyl-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI 键 |
HJPYPJMQZJWETH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(C(=O)O1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


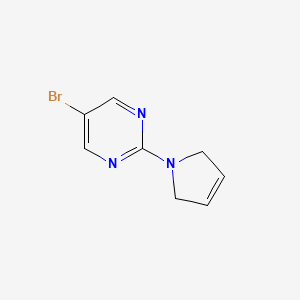
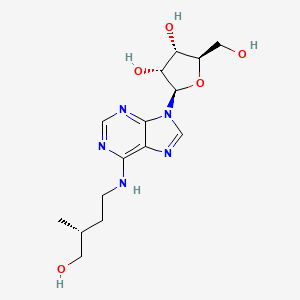
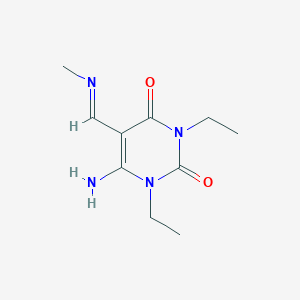

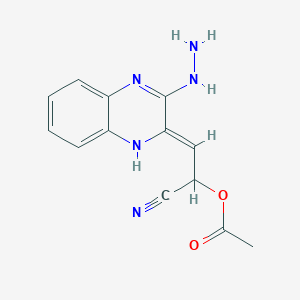
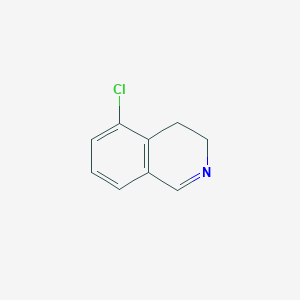
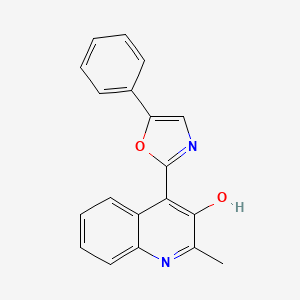
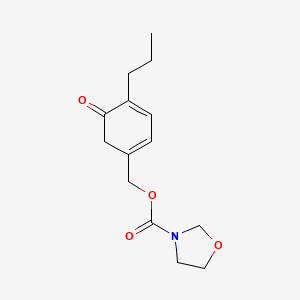
![3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12920198.png)
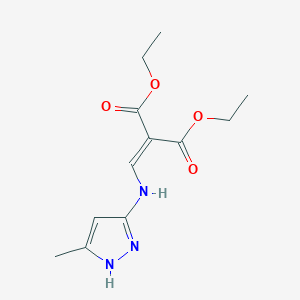
![7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12920217.png)
